3,4-Diaminophenol

概述

描述

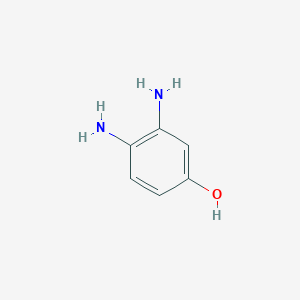

3,4-Diaminophenol is an organic compound with the molecular formula C6H8N2O . It is a derivative of phenol, characterized by the presence of two amino groups at the 3rd and 4th positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Diaminophenol can be synthesized through several methods. One common approach involves the reduction of 4-amino-3-nitrophenol using palladium on carbon as a catalyst in methanol under hydrogenation conditions. Another method includes acylation, nitration, hydrolysis, and reduction steps starting from aminophenol .

Industrial Production Methods: The industrial production of this compound typically involves the nitration of phenol, followed by reduction and purification processes. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production .

化学反应分析

Types of Reactions: 3,4-Diaminophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions typically yield the corresponding amines.

Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Palladium on carbon and hydrogen gas are frequently used.

Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Pharmaceutical Applications

3,4-Diaminophenol serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of:

- Antimicrobial agents : Certain derivatives of this compound exhibit antibacterial properties, making them useful in developing medications for treating infections.

- Antihypertensive drugs : The compound is involved in synthesizing medications that help manage high blood pressure.

- Hair dyes : this compound is a precursor for oxidative hair dyes, providing color and stability to formulations .

Dye Manufacturing

The compound is extensively used in the dye industry due to its ability to form stable colorations. It is particularly noted for:

- Reactive dyes : this compound can be modified to create reactive dyes that bond chemically with fibers, resulting in vibrant and long-lasting colors.

- Direct dyes : These are utilized for dyeing cellulose fibers directly without requiring a mordant.

Chemical Intermediate

As a chemical intermediate, this compound is crucial for synthesizing various compounds:

- Synthesis of pharmaceuticals : It acts as a building block for more complex molecules used in drug development.

- Production of polymers : The compound can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Synthesis Methodology

A notable method for synthesizing this compound involves a series of reactions starting from p-aminophenol. This includes acylation, nitration, hydrolysis, and reduction steps that yield high purity and yield suitable for industrial applications. This method has been documented to improve production efficiency while reducing costs .

Case Study 2: Safety and Toxicology

Research has indicated that while this compound and its derivatives are effective in various applications, they also pose certain health risks. Studies have shown potential renal toxicity associated with high doses of related compounds like 2,4-Diaminophenol dihydrochloride. Regulatory assessments have been conducted to evaluate the safety profiles of these compounds in consumer products .

作用机制

The mechanism of action of 3,4-Diaminophenol involves its interaction with various molecular targets. It can act as a reducing agent, participating in redox reactions that influence cellular processes. The compound’s amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity .

相似化合物的比较

3,4-Diaminopyridine: Used in the treatment of rare muscle diseases.

4,5-Diaminophenol: Another derivative with similar chemical properties.

Uniqueness: 3,4-Diaminophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

生物活性

3,4-Diaminophenol (DAP) is an organic compound with significant biological activities, particularly in the context of mutagenicity, enzyme inhibition, and potential therapeutic applications. This article explores its biological properties, synthesis, and relevant case studies.

- Chemical Formula : C₆H₈N₂O

- Molecular Weight : Approximately 197.07 g/mol

- Appearance : Crystalline solid, soluble in water

- Melting Point : Around 205 °C

Mutagenicity

Research indicates that this compound dihydrochloride exhibits mutagenic properties. It has been shown to induce mutations in Salmonella typhimurium under specific conditions, particularly when metabolic activation agents are present. This suggests that the compound's biological activity may vary based on environmental factors and exposure conditions .

Toxicity

Prolonged exposure to DAP has raised concerns regarding its toxicity, particularly affecting the kidneys and blood-forming systems. Studies have highlighted the need for careful handling and further investigation into its safety profile due to these potential health risks.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit various enzymes involved in metabolic pathways, although specific mechanisms remain to be fully elucidated .

Study on Mutagenicity

In a study assessing the mutagenic effects of DAP, researchers found that the compound could significantly increase mutation rates in bacterial strains when activated by liver enzymes. This study underscores the importance of metabolic activation in evaluating the genotoxic potential of chemical compounds.

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibition properties of DAP. The compound was tested against inducible nitric oxide synthase (iNOS) and showed promising results comparable to established inhibitors like methotrexate. The findings suggest that DAP could serve as a lead compound for developing new therapeutic agents targeting inflammatory pathways .

Synthesis of this compound

The synthesis of this compound typically involves several steps:

- Acylation : Starting with aminophenol and acetic anhydride.

- Nitration : The acylated product is nitrated to form a nitro derivative.

- Hydrolysis : The nitro compound undergoes hydrolysis.

- Reduction : Finally, reduction converts the nitro group to an amino group.

These methods ensure high yield and purity suitable for various applications in research and industry.

Applications

This compound is utilized in multiple fields:

- Dye Industry : Acts as a colorant and developer in hair dyes.

- Pharmaceuticals : Potential applications in drug development due to its enzyme inhibition properties.

- Research : Used as a building block for synthesizing complex organic molecules.

属性

IUPAC Name |

3,4-diaminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOZYARDXPHRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378272 | |

| Record name | 3,4-diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-72-5 | |

| Record name | 3,4-diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4-diaminophenol react with 2,4-pentanedione, and what is unique about the product in the context of mesomeric betaines?

A1: this compound reacts with 2,4-pentanedione to form a benzo[b][1,4]diazepinium salt [, ]. Unlike similar hydroxy-substituted benzo[b][1,4]diazepinium salts, which convert to diimines upon deprotonation, the salt formed from this compound yields a thiolate mesomeric betaine (MB) upon increasing pH []. This thiolate MB is unusual because it possesses 4n pi-electrons and doesn't fit into the typical classification system for heterocyclic MBs []. Further deprotonation of this MB leads to an unstable anionic thiolate that quickly oxidizes to a disulfide [].

Q2: Can you describe the stability and reactivity of the thiolate mesomeric betaine derived from this compound?

A2: The thiolate mesomeric betaine (MB) derived from the reaction of this compound with 2,4-pentanedione exhibits limited stability []. While it forms upon raising the pH of the solution containing the initial benzo[b][1,4]diazepinium salt, further deprotonation leads to an unstable anionic thiolate []. This anionic thiolate readily undergoes oxidation, forming a disulfide, highlighting its high reactivity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。